molecular formula C11H17N3 B1526741 3-N-cyclohexylpyridine-2,3-diamine CAS No. 1286273-78-6

3-N-cyclohexylpyridine-2,3-diamine

Cat. No.: B1526741
CAS No.: 1286273-78-6
M. Wt: 191.27 g/mol
InChI Key: CLWPVXLYGATKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-N-cyclohexylpyridine-2,3-diamine” is a chemical compound with the CAS Number: 1286273-78-6 . It has a molecular weight of 191.28 and its IUPAC name is N3-cyclohexyl-2,3-pyridinediamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17N3/c12-11-10 (7-4-8-13-11)14-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2, (H2,12,13) .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point range of 183 - 187 degrees Celsius .

Scientific Research Applications

Neuromuscular Blocking Action

The compound 2-(4-Phenylpiperidino) cyclohexanol, closely related to 3-N-cyclohexylpyridine-2,3-diamine, has been studied for its neuromuscular blocking effects. It causes flaccid paralysis in mice and chicks and shows a neuromuscular blockade similar to tubocurarine, suggesting potential applications in understanding muscle relaxation mechanisms and developing anesthetics (Brittain, Levy, & Tyers, 1969).

Cancer Research

In cancer research, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, a compound structurally related to this compound, has been extensively studied. It's a highly active agent against mouse leukemia, showing potential in understanding cancer mechanisms and developing treatments. The study provides insight into its absorption, distribution, excretion, and biotransformation in animals, laying groundwork for future cancer therapy research (Oliverio, Vietzke, Williams, & Adamson, 1970).

Age-Dependent Dopamine Receptor Turnover

Research on dopamine receptor turnover rates in rat striatum, which may involve compounds similar to this compound, indicates an age-dependent mechanism. This could have implications for understanding neurological conditions like Parkinson's disease and developing treatments that target these receptor pathways (Leff, Gariano, & Creese, 1984).

Inhibiting Ethanol Appetite

The synthetic polyamine DCD, structurally analogous to this compound, has shown in vivo activity as an inhibitor of alcohol consumption in rats. This opens avenues for researching addiction mechanisms and developing substance abuse treatments (Font, Sanmartín, García, Contreras, Paeile, & Bilbeny, 2005).

Oral Cavity Cancer Induction

A mutagenic product of tyramine, closely related to the structural motif of this compound, has been found to induce tumors in the oral cavity of rats. This highlights the compound's relevance in cancer research, particularly in understanding carcinogenesis in the oral cavity and potentially developing preventive strategies (Fujita, Wakabayashi, Takayama, Nagao, & Sugimura, 1987).

Safety and Hazards

The safety information for “3-N-cyclohexylpyridine-2,3-diamine” includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Properties

IUPAC Name

3-N-cyclohexylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWPVXLYGATKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732436
Record name N~3~-Cyclohexylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-78-6
Record name N~3~-Cyclohexylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-N-cyclohexylpyridine-2,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-N-cyclohexylpyridine-2,3-diamine
Reactant of Route 2
Reactant of Route 2
3-N-cyclohexylpyridine-2,3-diamine
Reactant of Route 3
Reactant of Route 3
3-N-cyclohexylpyridine-2,3-diamine
Reactant of Route 4
Reactant of Route 4
3-N-cyclohexylpyridine-2,3-diamine
Reactant of Route 5
Reactant of Route 5
3-N-cyclohexylpyridine-2,3-diamine
Reactant of Route 6
Reactant of Route 6
3-N-cyclohexylpyridine-2,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.